Sodium chromate

Description

Properties

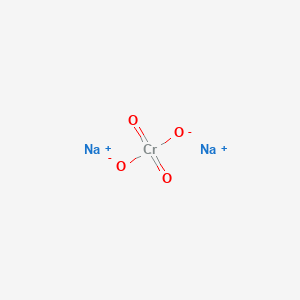

IUPAC Name |

disodium;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIDIMHPNPGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4, CrNa2O4 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032056 | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.973 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative., Yellow hygroscopic solid; Soluble in water; [ICSC] Yellow crystals; [MSDSonline] Hygroscopic--forms several hydrates; [Ullmann], YELLOW HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

87.6 g/100 g water at 25 °C, In water, 44.3 wt% at 20 °C, 873 g/L water at 30 °C, 3.44 g/L methanol at 25 °C, Slightly soluble in ethanol, Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.723 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.723 at 25 °C/4 °C, 2.7 g/cm³ | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow orthorhombic crystals | |

CAS No. |

7775-11-3, 10034-82-9, 12680-48-7 | |

| Record name | SODIUM CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012680487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A49BO6K4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

794 °C, 762 °C | |

| Record name | SODIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1370 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Chromate (Na₂CrO₄) for Laboratory Applications

This guide provides an in-depth examination of sodium chromate (Na₂CrO₄), a compound of significant utility and considerable hazard in laboratory settings. As a hexavalent chromium compound, its powerful oxidizing properties are harnessed in applications ranging from organic synthesis to advanced materials protection. However, these same properties necessitate a rigorous and informed approach to its handling, storage, and disposal to mitigate the substantial health and environmental risks it poses. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of fundamental properties, field-proven protocols, and critical safety systems to ensure both experimental success and laboratory safety.

Core Physicochemical Properties

This compound is an inorganic salt that typically presents as a yellow, odorless, crystalline solid.[1][2][3] It is hygroscopic, readily absorbing moisture from the air, and can exist in anhydrous (Na₂CrO₄) and hydrated forms, including the tetrahydrate, hexahydrate, and decahydrate.[1] Its high solubility in water is a key property facilitating its use in aqueous solutions for various applications.[1][3][4]

Table 1: Key Physicochemical Data for Anhydrous this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Na₂CrO₄ | [1] |

| Molar Mass | 161.97 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [2][3][5] |

| Density | 2.698 g/cm³ | [1][2] |

| Melting Point | 792 °C (1,458 °F) | [1][2] |

| Solubility in Water | 84.5 g/100 mL at 25 °C | [1][3] |

| Solubility (Other) | Slightly soluble in ethanol and methanol | [1] |

Health, Safety, and Environmental Hazard Profile

The utility of this compound is inextricably linked to its severe toxicity. As a hexavalent chromium compound, it is classified as a known human carcinogen, mutagen, and reproductive toxicant.[1][4][6][7] Exposure can occur via inhalation, ingestion, or skin contact, with potentially fatal consequences even from acute exposure.[6][8]

Key Hazards:

-

Carcinogenicity: Classified as a Group 1 carcinogen by IARC, with a primary risk of lung cancer upon inhalation.[6][9]

-

Acute Toxicity: Fatal if inhaled, toxic if swallowed, and harmful in contact with skin.[6][8]

-

Corrosivity: Causes severe skin burns and serious eye damage.[5][6] Contact can lead to "chrome sores" or ulcers on the skin.[10]

-

Sensitization: May cause allergic skin reactions (dermatitis) and asthma-like symptoms or breathing difficulties if inhaled.[6][11]

-

Systemic Organ Damage: Causes damage to organs, particularly the kidneys and liver, through prolonged or repeated exposure.[6][8][9][12]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1][6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11][12] Release into the environment must be strictly avoided.[11]

Due to these severe hazards, all work with this compound must be conducted under stringent safety protocols, as detailed in the following section.

Self-Validating Systems for Safe Handling, Storage, and Disposal

A self-validating safety system ensures that protocols have built-in checks and redundancies to minimize exposure and risk. The principle is to treat this compound as a substance that is immediately dangerous to life and health in all its forms (solid and aqueous).

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

The primary control measure is to eliminate the risk of exposure through engineering controls. All handling of this compound powder or solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Required PPE Ensemble:

-

Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a fume hood or if dust generation is possible.[7]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile), and inspect them before each use. Employ the proper glove removal technique to avoid skin contact.

-

Body Protection: Wear a lab coat, and consider a chemically resistant apron and sleeves for larger quantities. Contaminated clothing must be removed immediately and decontaminated before reuse.[7][11]

Caption: A self-validating workflow for safely handling this compound.

Storage Protocols

This compound must be stored in a locked, dedicated poisons cabinet.[6][7] It should be kept in a cool, dry, and well-ventilated area in a tightly closed container to protect it from moisture, as it is hygroscopic.[4][6] Crucially, it must be stored separately from combustible materials, organic substances, and strong reducing agents, as it is a powerful oxidizer that can intensify or cause fires.[6][9][13]

Spill Management and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area.[11] For small spills of solid material, carefully sweep it up without creating dust, place it in a sealed container, and dispose of it as hazardous waste.[6] The spill area should then be ventilated and washed.[6] Do not allow the product to enter drains.

-

Waste Disposal: All this compound waste is considered hazardous. The primary method for disposal involves chemical reduction of the toxic hexavalent chromium (Cr(VI)) to the much less harmful trivalent chromium (Cr(III)).[4]

Protocol for Laboratory-Scale Cr(VI) Waste Neutralization:

-

Acidification: In a fume hood, carefully acidify the aqueous chromate waste solution to a pH of ~2-3 with sulfuric acid. The color will shift from yellow (chromate) to orange (dichromate).

-

Reduction: While stirring, slowly add a reducing agent such as sodium bisulfite or sodium thiosulfate. The reaction is exothermic. Continue adding the reducing agent until the solution turns from orange to a cloudy, grayish-green, indicating the formation of Cr(III).

-

Neutralization and Precipitation: Slowly raise the pH to ~7-8 with a base like sodium hydroxide. This will precipitate the chromium as chromium(III) hydroxide (Cr(OH)₃), a greenish solid.

-

Disposal: Allow the precipitate to settle. The supernatant can be tested for residual Cr(VI) before being disposed of according to local regulations. The solid precipitate should be collected and disposed of as hazardous solid waste.

Core Laboratory Applications and Methodologies

Application: Corrosion Inhibition

This compound is a highly effective anodic passivating inhibitor, particularly for steel, aluminum, and their alloys.[14][15] Its mechanism relies on the formation of a stable, passive, and self-healing film of chromium(III) oxide on the metal surface, which acts as a barrier against corrosive agents.[15]

Causality of Inhibition: At anodic sites on the metal surface where oxidation (corrosion) would occur, the chromate ion (CrO₄²⁻) is reduced to chromium(III) species (e.g., Cr₂O₃ or Cr(OH)₃). This process consumes electrons from the metal, stifling the anodic reaction and forming a protective layer. The self-healing nature is a key advantage; if the passive film is scratched, dissolved chromate in the environment can quickly re-passivate the exposed surface.

Caption: Mechanism of corrosion inhibition by this compound.

Application: Oxidizing Agent in Organic Synthesis

In organic chemistry, this compound is a strong oxidizing agent used to convert primary alcohols into carboxylic acids and secondary alcohols into ketones.[1] It is often used in conjunction with an acid, which converts the chromate into the more powerful oxidizing species, chromic acid (H₂CrO₄).

Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Prepare the oxidizing solution by carefully dissolving a stoichiometric amount of this compound (Na₂CrO₄) in water and then slowly adding concentrated sulfuric acid while cooling the mixture in an ice bath. This in situ generation of chromic acid is highly exothermic.

-

Reaction: Charge the flask with the secondary alcohol (e.g., cyclohexanol) and a suitable solvent if necessary.

-

Addition: Slowly add the prepared chromic acid solution from the dropping funnel to the alcohol. Maintain the reaction temperature within a specified range (e.g., 25-35 °C) using a water bath to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by the color change from orange (Cr(VI)) to green (Cr(III)).

-

Workup: Once the reaction is complete, quench any excess oxidant with a reducing agent like isopropyl alcohol. Separate the organic layer, wash it with sodium bicarbonate solution and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and purify the resulting ketone (cyclohexanone) by distillation.

Causality: The hexavalent chromium species acts as the electron acceptor, oxidizing the alcohol. The choice of acidic conditions is critical; it protonates the chromate ion, forming chromic acid, which is a much more aggressive oxidant required for the C-H bond cleavage at the carbinol carbon.

Application: Reagent in Qualitative Inorganic Analysis

This compound solution serves as a classic precipitating agent for identifying certain metal cations, notably Ba²⁺, Pb²⁺, and Ag⁺, which form distinctly colored, insoluble chromate salts.[16][17]

Protocol: Test for Lead(II) Ions

-

Sample Preparation: Ensure the sample solution containing the unknown cation is slightly acidic with acetic acid. The use of a weak acid like acetic acid is a self-validating step; it is acidic enough to prevent the precipitation of metal hydroxides but not so strong that it converts the chromate into dichromate, which would alter the solubility of the precipitates.

-

Reagent Addition: Add a few drops of 0.5 M this compound solution to the sample solution.

-

Observation: The immediate formation of a bright yellow precipitate (lead(II) chromate, PbCrO₄) confirms the presence of Pb²⁺ ions.[18]

-

Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)

-

-

Confirmation: The identity of the precipitate can be confirmed by its insolubility in acetic acid but its solubility in strong acids (like nitric acid) or strong bases (like sodium hydroxide).

Chemical Reactivity Profile

The dominant feature of this compound's reactivity is the equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻), which is highly dependent on pH.

-

In Acidic Solutions: When treated with an acid, two chromate ions condense to form the dichromate ion and water.[1][4] This is the basis for the formation of the powerful oxidizing agents used in synthesis.

-

In Strongly Acidic Solutions: Further acidification with a strong, non-reducing acid like sulfuric acid can lead to the formation of chromium trioxide (CrO₃).[1][4]

-

With Reducing Agents: As a strong oxidizer, this compound reacts vigorously, and sometimes violently, with reducing agents and combustible materials.[9] These reactions form the basis for its controlled use in synthesis and its hazardous incompatibility with certain other chemicals.

Conclusion

This compound is a compound of significant industrial and laboratory importance, valued for its potent oxidizing and passivating properties. However, its utility is matched by its extreme toxicity. A thorough understanding of its physicochemical properties, coupled with the unwavering implementation of comprehensive, self-validating safety protocols for handling, storage, and disposal, is not merely best practice but an absolute requirement for any professional working with this substance. By grounding experimental design in a deep knowledge of its hazards, researchers can safely leverage the unique chemical attributes of this compound to advance their scientific objectives.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

Sodium-chromate - Safety Data Sheet. (n.d.). Cater Chemicals Corporation. [Link]

-

This compound – Applications, Properties, and Safety Guidelines. (n.d.). AalphaChem. [Link]

-

This compound 10 percent - SAFETY DATA SHEET. (2025). Agilent Technologies, Inc. [Link]

-

This compound - Sciencemadness Wiki. (2019). Sciencemadness. [Link]

-

This compound Solution - Safety Data Sheet. (2015). Sentury Reagents, Inc. [Link]

-

This compound Formula - Structure, Properties, Uses. (2025). GeeksforGeeks. [Link]

-

Quality Assured: Discover the Advantages of Our High-Purity this compound. (2023). Muscat Chemical. [Link]

-

This compound | Na2CrO4 | CID 24488 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health. [Link]

-

ICSC 1370 - this compound. (n.d.). International Labour Organization. [Link]

-

This compound Facts for Kids - KidzSearch Wiki. (2025). KidzSearch. [Link]

-

Properties of Sodium Dichromate – Na2Cr2O7. (n.d.). BYJU'S. [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

This compound (Na251CrO4) | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. [Link]

-

Qualitative inorganic analysis. (n.d.). SlideShare. [Link]

-

SEMI MICRO QUALITATIVE ANALYSIS OF INORGANIC CATION MIXTURE. (n.d.). Institute of Science, Nagpur. [Link]

-

Qualitative inorganic analysis - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. chemiis.com [chemiis.com]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. senturyreagents.com [senturyreagents.com]

- 9. nj.gov [nj.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. agilent.com [agilent.com]

- 12. ICSC 1370 - this compound [chemicalsafety.ilo.org]

- 13. This compound | 7775-11-3 [chemicalbook.com]

- 14. Quality Assured: Discover the Advantages of Our High-Purity this compound | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. alazharpharmacy.com [alazharpharmacy.com]

- 17. iscnagpur.ac.in [iscnagpur.ac.in]

- 18. Qualitative inorganic analysis - Wikipedia [en.wikipedia.org]

From Pigment to Powerhouse: The Dawn of Sodium Chromate's Oxidizing Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational period of chromium chemistry, tracing the evolution of sodium chromate and its related hexavalent chromium compounds from vibrant pigments to one of the most formidable oxidizing agents in the early annals of organic synthesis. We will explore the fundamental chemical principles, the pioneering experimental approaches, and the enduring impact of this research, providing a technical narrative grounded in the causality of scientific discovery.

Part 1: The Genesis of Chromium and its Chromatic Allure

The journey into the oxidative capabilities of chromates begins with the discovery of the element itself. In 1797, French chemist Louis Nicolas Vauquelin, while investigating a bright red Siberian mineral known as crocoite (lead chromate, PbCrO₄), successfully identified a new metallic element.[1] A year later, Vauquelin isolated the metal by heating the oxide he had produced with charcoal.[1] He named the element "chromium" from the Greek word chrōma, meaning "color," a nod to the vast and brilliant spectrum of colors exhibited by its compounds.[1]

Initially, this chromatic diversity defined the primary application of chromium compounds. In the early 19th century, chromates, including lead chromate (Chrome Yellow) and potassium dichromate, were prized for their use as pigments in paints and for dyeing textiles.[1][2] Potassium dichromate, in particular, found early use in the production of aniline dyes and as a bleaching agent in the burgeoning leather tanning industry.[2] This initial focus on color, however, belied the far more chemically significant property that would soon come to define these substances: their potent oxidizing power.

Part 2: The Scientific Pivot—Recognizing the Oxidizing Strength of Hexavalent Chromium

The transition from pigment to reagent was driven by the recognition that chromium in its +6 oxidation state (Cr(VI)), as found in chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) salts, is a powerful oxidizing agent.[3] In aqueous solutions, these two ions exist in a pH-dependent equilibrium. The addition of acid to a yellow solution of sodium or potassium chromate shifts the equilibrium to favor the formation of the orange dichromate ion.[3]

Caption: Generalized mechanism for alcohol oxidation via a chromate ester intermediate.

Part 3: Foundational Experimental Protocols

The early application of chromates as oxidants was characterized by straightforward yet powerful procedures. While numerous variations existed, the core principle involved combining the organic substrate with an acidified solution of a dichromate salt.

Classic Protocol: Dichromate/Sulfuric Acid Oxidation of an Alcohol

This procedure is representative of early methods used for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. The protocol is adapted from established methodologies for chromate oxidations. [4] Methodology:

-

Reagent Preparation: A solution of the oxidizing agent is prepared by dissolving sodium or potassium dichromate in water. A separate, cooled solution of concentrated sulfuric acid in water is also prepared.

-

Reaction Setup: The alcohol to be oxidized is added to the aqueous dichromate solution in a flask equipped with mechanical stirring and cooling capabilities (e.g., an ice-water bath).

-

Initiation of Oxidation: The cooled sulfuric acid solution is added drop-wise to the stirred mixture of the alcohol and dichromate. The temperature should be carefully controlled to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the oxidation is monitored by the characteristic color change. The initial orange color of the Cr(VI) species will gradually turn to a deep green as the Cr(III) species is formed. The reaction is considered complete when the orange color no longer persists.

-

Workup and Isolation: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., isopropyl alcohol) to destroy any excess oxidant. The mixture is then neutralized, and the organic product is extracted using a suitable solvent like diethyl ether or dichloromethane.

-

Purification: The extracted organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed in vacuo to yield the crude product, which can be further purified by distillation or crystallization.

A Key Evolution: The Jones Oxidation

A significant advancement in the practical application of chromic acid oxidation came in the 1940s with the development of the "Jones Reagent." [1]This reagent, a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone, offered a more convenient and often milder procedure for oxidizing alcohols. [5][6]The use of acetone as a co-solvent allowed for reactions to be carried out in a more homogeneous medium. [6]The Jones oxidation became a standard method for converting secondary alcohols to ketones and primary alcohols to carboxylic acids, and its development marked a maturation of the early exploratory work. [5]

Part 4: Data Summary and Comparative Overview

The utility of this compound and its related compounds stems from a unique combination of physical and chemical properties.

Table 1: Physicochemical Properties of this compound (Anhydrous)

| Property | Value |

| Chemical Formula | Na₂CrO₄ |

| Molar Mass | 161.97 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 792 °C |

| Solubility in Water | 84.5 g/100 mL (25 °C) |

| Oxidation State of Cr | +6 |

Data sourced from various chemical encyclopedias.

The choice between sodium and potassium salts was often one of practicality. Sodium dichromate is significantly more soluble in water than its potassium counterpart, making it dominant in industrial applications, while the non-deliquescent nature of potassium dichromate made it a popular and reliable standard in analytical laboratories. [7][8]

Caption: A typical experimental workflow for a classic chromate-based oxidation.

Conclusion

The early research into this compound and its kindred compounds marks a pivotal chapter in the history of chemistry. What began as a quest for color led to the discovery of a potent and versatile tool for chemical transformation. The foundational work of 19th and early 20th-century chemists, who harnessed the oxidizing power of hexavalent chromium, laid the groundwork for countless synthetic pathways. While modern chemistry has developed more selective and less toxic oxidizing agents, understanding the principles and protocols established during this early period provides invaluable insight into the logic of chemical reactivity and the evolution of synthetic organic chemistry.

References

-

Unacademy. (n.d.). The Applications Of Potassium Dichromate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Available at: [Link]

-

Wikipedia. (2023). Chromic acid. Available at: [Link]

-

Wikipedia. (2023). Potassium dichromate. Available at: [Link]

-

Master Organic Chemistry. (2023). Reagent Friday: Chromic Acid, H2CrO4. Available at: [Link]

-

Neuman, R. C. (2008). Organic Chemistry, Chapter 17: Oxidation and Reduction Reactions. Available at: [Link]

-

BYJU'S. (n.d.). Potassium dichromate. Available at: [Link]

-

Carlsen, P. H. J., & Brænden, J. E. (1987). Oxidation of Alcohols with Potassium Chlorochromate. Acta Chemica Scandinavica, Series B, 41, 313–317. Available at: [Link]

-

Al-Azzawi, L. F., & Al-Juboori, S. A. (2014). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 17(1), 20-25. Available at: [Link]

-

D'Accolti, L., et al. (2009). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 14(1), 194-201. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclooctanone. Org. Synth. 1963, 43, 25. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. Available at: [Link]

-

Wikipedia. (2023). Chromate and dichromate. Available at: [Link]

-

Chad's Prep. (2021, January 25). 12.8 Oxidation of Alcohols by Chromic Acid and PCC. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Brief Note On The Applications Of Potassium Dichromate [unacademy.com]

- 3. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 4. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. chemistry.ucr.edu [chemistry.ucr.edu]

- 7. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

A Technical Guide to Sodium Chromate: The Keystone Precursor in Modern Chromium Chemistry

Abstract

Sodium chromate (Na₂CrO₄) represents the primary industrial intermediate in the transformation of raw chromite ore into the vast spectrum of chromium chemicals essential to modern science and industry. As the first water-soluble chromium compound produced during ore processing, it serves as the foundational precursor for virtually all other chromium compounds, spanning both the hexavalent (Cr(VI)) and trivalent (Cr(III)) oxidation states. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's central role in chromium chemistry. We will dissect the industrial production process, detail the synthetic pathways to key derivatives such as sodium dichromate, chromium trioxide, and chromium(III) oxide, and provide validated experimental protocols. The causality behind experimental choices, safety considerations, and the underlying chemical principles are emphasized to provide a field-proven perspective on leveraging this critical inorganic precursor.

The Genesis of Chromium Chemicals: Industrial Production of this compound

The journey of chromium from its most common ore, chromite (FeCr₂O₄), into a usable chemical form begins with an energy-intensive oxidative roasting process.[1] This foundational step is designed to convert the chemically inert, water-insoluble chromium(III) in the ore into a water-soluble hexavalent chromium salt, this compound.

The core of the process involves roasting finely pulverized chromite ore with sodium carbonate (soda ash) in the presence of atmospheric oxygen at temperatures typically around 1100 °C.[2] This high-temperature environment facilitates the oxidation of chromium and its subsequent reaction with the sodium carbonate flux.

The principal reaction can be summarized as: 4 Fe(CrO₂)₂ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂[1]

Causality Behind Experimental Choices:

-

High Temperature (1100 °C): This is necessary to overcome the kinetic barriers of oxidizing the stable chromium(III) oxide within the chromite spinel structure.[2]

-

Sodium Carbonate (Na₂CO₃): Acts as a flux to create a molten phase and provides the sodium ions to form the desired water-soluble chromate salt.

-

Air (Oxygen): Serves as the oxidizing agent to convert Cr(III) to Cr(VI).

-

Additive Inclusion (e.g., Calcium Carbonate): Often included in the reaction mixture to improve the porosity of the kiln charge, thereby enhancing oxygen access to the reactants and helping to keep silicon and aluminum impurities in an insoluble form.[2]

Following the roast, the resulting calcine is leached with hot water. The yellow this compound readily dissolves, while the iron(III) oxide and other gangue materials remain as insoluble sludge, allowing for separation by filtration.[1] The resulting yellow aqueous solution of this compound is the primary feedstock for the entire chromium chemical industry.[3]

Diagram: Industrial Production of this compound```dot

Caption: The pH-dependent interconversion of chromate and dichromate ions.

Synthesis of Sodium Dichromate (Na₂Cr₂O₇)

Industrially, the conversion of this compound to sodium dichromate is achieved by treating the aqueous chromate solution with a strong acid, most commonly sulfuric acid. [4]Carbon dioxide under pressure can also be used. [5] 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O [4] Causality Behind Experimental Choices:

-

Sulfuric Acid: It is a strong, inexpensive acid that effectively lowers the pH to drive the equilibrium towards dichromate formation. [6]* Crystallization: Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) is significantly more soluble in water than sodium sulfate decahydrate (Na₂SO₄·10H₂O) at lower temperatures. This difference in solubility is exploited to separate the two products. By concentrating the solution and cooling it, the less soluble sodium sulfate precipitates out and can be removed by filtration. [4]

Experimental Protocol: Conversion of this compound to Sodium Dichromate

-

Preparation: Start with a concentrated aqueous solution of this compound (Na₂CrO₄). The solution will be bright yellow.

-

Acidification: While stirring continuously in a well-ventilated fume hood, slowly add concentrated sulfuric acid (H₂SO₄) to the this compound solution. [4]The solution's color will transition from yellow to a distinct orange as chromate is converted to dichromate. [7]Monitor the pH to ensure it reaches approximately 3-4.

-

Concentration & Crystallization: Gently heat the orange solution to evaporate some of the water, thereby concentrating the solutes.

-

Isolation of Sodium Sulfate: Cool the concentrated solution. Crystals of sodium sulfate (Na₂SO₄·10H₂O) will precipitate out. [4]5. Filtration: Filter the cold solution to remove the precipitated sodium sulfate.

-

Isolation of Sodium Dichromate: The remaining filtrate is a highly concentrated solution of sodium dichromate. Further evaporation and cooling will yield orange-red crystals of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), which can be collected by filtration.

Synthesis of Chromium Trioxide (CrO₃)

Chromium trioxide, also known as chromic anhydride, is a powerful oxidizing agent and the acidic anhydride of chromic acid. It is prepared by the reaction of sodium dichromate (or directly from this compound) with an excess of concentrated sulfuric acid. [8] Na₂Cr₂O₇ + 2 H₂SO₄ → 2 CrO₃ + 2 NaHSO₄ + H₂O [9]or from this compound: Na₂CrO₄ + H₂SO₄ → CrO₃ + Na₂SO₄ + H₂O [2] Causality Behind Experimental Choices:

-

Excess Sulfuric Acid: The sulfuric acid serves two critical roles. First, it acts as the acid to fully protonate the chromate/dichromate species. Second, as a potent dehydrating agent, it removes water, causing the much less soluble chromium trioxide to precipitate from the solution as dark red needles. [10][11]

Experimental Protocol: Laboratory Preparation of Chromium Trioxide

Note: This procedure involves highly corrosive and oxidizing materials and must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Preparation: In a heavy-walled glass beaker, dissolve 100 g of sodium dichromate dihydrate in a minimal amount of hot water (approx. 200 mL) to create a saturated solution. [12]Allow the solution to cool to room temperature.

-

Precipitation: Place the beaker in an ice bath. With continuous and vigorous stirring, add 200 mL of concentrated sulfuric acid very slowly in small portions. The addition is highly exothermic and must be controlled.

-

Crystallization: As the sulfuric acid is added, a thick slurry of red chromium trioxide crystals will form. [11]Once the addition is complete, allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation.

-

Isolation: The resulting crystalline mass is highly corrosive. Isolate the crystals by filtration through a sintered glass funnel (do not use filter paper, as it will be oxidized). [10]5. Washing: Wash the crystals on the filter with a small amount of concentrated nitric acid to remove adhering sulfuric acid and sodium bisulfate. [10]6. Drying: Dry the crystals by drawing air through the funnel. The final product should be stored in a tightly sealed glass container, away from any organic materials.

Pathways to Stability: Precursor for Chromium(III) Compounds

While Cr(VI) compounds are potent oxidizers, Cr(III) compounds are generally more stable, less toxic, and have widespread applications, particularly as pigments and in leather tanning. This compound is the ultimate starting point for these materials, requiring a reduction step to change the oxidation state from +6 to +3.

Synthesis of Chromium(III) Oxide (Cr₂O₃)

Chromium(III) oxide is a highly stable green pigment (viridian) and a versatile refractory material. The industrial route involves the high-temperature reduction of this compound or dichromate with a reducing agent such as sulfur or carbon. [2] A simplified reaction using sulfur is: 2 Na₂CrO₄ + S → Na₂SO₄ + Cr₂O₃

More complex processes involving ammonium salts are also used. For instance, heating sodium dichromate with an ammonium salt like ammonium chloride produces Cr₂O₃. [13][14]

Experimental Protocol: Laboratory Reduction of Chromate to Chromium(III) Hydroxide

-

Preparation: Prepare an aqueous solution of sodium dichromate.

-

Reduction: While stirring, add a solution of a reducing agent such as sodium metabisulfite (Na₂S₂O₅) or ascorbic acid until the solution color changes from orange to a deep green, indicative of the formation of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺. [8][15]3. Precipitation: Slowly add a solution of sodium hydroxide or ammonia. A gelatinous, grey-green precipitate of chromium(III) hydroxide, Cr(OH)₃, will form.

-

Isolation and Washing: Isolate the precipitate by filtration. Wash thoroughly with deionized water to remove soluble salts.

-

Calcination: Transfer the washed chromium(III) hydroxide to a crucible and heat strongly (calcine) in a furnace at >800 °C. The hydroxide will dehydrate and convert to anhydrous green chromium(III) oxide (Cr₂O₃).

2 Cr(OH)₃ → Cr₂O₃ + 3 H₂O

Diagram: Key Synthetic Routes from this compound

Sources

- 1. This compound Formula - this compound Uses, Properties, Structure and Formula [softschools.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Conversion of this compound into Sodium Dichromate The yellow solution .. [askfilo.com]

- 5. US5273735A - Process for the preparation of sodium dichromate - Google Patents [patents.google.com]

- 6. sarthaks.com [sarthaks.com]

- 7. When `Na_(2)CrO_(4)`, is dissolved in sulphuric acid, it changes to [allen.in]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. ck12.org [ck12.org]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. Chromium trioxide - Sciencemadness Wiki [sciencemadness.org]

- 13. US20140105812A1 - Process for preparing chromium(iii) oxide - Google Patents [patents.google.com]

- 14. US4040860A - Chromium oxide pigment from this compound dihydrate plus ammonium salt - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Understanding the toxicology of hexavalent chromium in sodium chromate

An In-depth Technical Guide to the Toxicology of Hexavalent Chromium from Sodium Chromate

Introduction: The Dichotomy of Chromium

Chromium is a pervasive environmental element existing in multiple oxidation states, most commonly as trivalent [Cr(III)] and hexavalent [Cr(VI)]. While Cr(III) is considered a trace element with a role in glucose metabolism, Cr(VI) compounds are potent systemic toxicants and classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[1][2] this compound (Na₂CrO₄), a highly soluble Cr(VI) compound, is widely used in industrial processes such as chrome plating, pigment production, and corrosion inhibition.[3][4] Its high solubility ensures rapid bioavailability, making it a significant model compound for studying the toxicology of hexavalent chromium.

This guide provides a detailed examination of the toxicological profile of hexavalent chromium, focusing on the molecular mechanisms of action, methodologies for its study, and the regulatory landscape. It is designed for researchers, toxicologists, and drug development professionals who require a comprehensive understanding of this critical industrial and environmental toxicant.

Part 1: Toxicokinetics - The Journey from Exposure to Cellular Target

The toxicity of chromium is fundamentally dictated by its oxidation state, which governs its ability to cross biological membranes and engage in redox cycling.

Absorption: A Tale of Two Ions

Hexavalent chromium, typically as the chromate anion (CrO₄²⁻), readily enters cells. Its structural analogy to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions allows it to be actively transported across cell membranes via general anion transport channels.[1][5] This mimicry is the critical first step in its toxicity.

In contrast, Cr(III) is poorly absorbed.[6] Following ingestion, a significant portion of Cr(VI) is reduced to Cr(III) by the acidic environment and contents of gastric juice, which substantially limits its systemic absorption to less than 5%.[4] However, the Cr(VI) that escapes this initial reduction is readily absorbed in the intestine. Inhalation is a primary route for occupational exposure, allowing Cr(VI) particulates to deposit in the lungs, dissolve, and be absorbed into the bloodstream.[7]

Distribution and Metabolism: The Activation Cascade

Once in the systemic circulation, Cr(VI) is efficiently taken up by erythrocytes (red blood cells). Inside the cell, it undergoes a rapid, multi-step reduction to Cr(III).[7][8] This intracellular reduction is the central event in Cr(VI)'s mechanism of toxicity. The process is not a detoxification pathway but rather an activation cascade, generating highly reactive intermediates, including pentavalent chromium [Cr(V)], tetravalent chromium [Cr(IV)], and reactive oxygen species (ROS).[9][10]

Key intracellular reducing agents include ascorbate (Vitamin C) and thiols like glutathione (GSH).[1] The final product, Cr(III), is relatively stable and can form highly stable complexes with intracellular macromolecules, including proteins and nucleic acids.[1][11]

Excretion

Absorbed chromium is primarily eliminated from the body via the kidneys and excreted in the urine.[4] The sequestration of Cr(III) within erythrocytes, however, can lead to a longer biological half-life, as it remains trapped for the lifespan of the cell.[7]

Part 2: Core Molecular Mechanisms of Toxicity

The carcinogenicity and toxicity of hexavalent chromium are not caused by the Cr(VI) ion itself, but by the cascade of events initiated during its intracellular reduction.

Cellular Uptake and Intracellular Redox Cycling

The journey of Cr(VI) toxicity begins with its transport into the cell and subsequent metabolic activation.

Caption: Cellular uptake and metabolic activation of hexavalent chromium (Cr(VI)).

Oxidative Stress

The generation of ROS during the reduction of Cr(VI) to Cr(III) is a primary driver of its toxicity.[9] These ROS, including hydroxyl radicals (•OH) and superoxide anions (O₂⁻), can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress.[12] This results in widespread damage to cellular components:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity. Malondialdehyde (MDA) is a key biomarker of this process.[12][13]

-

Protein Oxidation: Direct damage to proteins can lead to enzyme inactivation and disruption of cellular signaling.

-

Oxidative DNA Damage: ROS can directly oxidize DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a common and mutagenic lesion.[12]

Genotoxicity and Carcinogenesis

Cr(VI) is a potent genotoxic agent, inducing a complex spectrum of DNA damage that underpins its carcinogenicity.[10][14]

Sources

- 1. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexavalent chromium - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. The toxicology of chromium with respect to its chemical speciation: A review | Semantic Scholar [semanticscholar.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative stress and DNA damage in a long-term hexavalent chromium-exposed population in North China: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Methylation Modifications Induced by Hexavalent Chromium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interactions between chromium species and DNA in vitro and their potential role in the toxicity of hexavalent chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical models of sodium chromate's electronic structure

An In-Depth Technical Guide to the Theoretical Modeling of Sodium Chromate's Electronic Structure

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Na₂CrO₄) is a compound of significant industrial and scientific interest, primarily owing to the properties of the chromate anion (CrO₄²⁻), where chromium exists in its +6 oxidation state.[1][2] Understanding the electronic structure of this ion is fundamental to elucidating its potent oxidizing capabilities, its role in corrosion inhibition, its characteristic yellow color, and its biological toxicity.[2][3][4] This technical guide provides a comprehensive overview of the theoretical models used to describe the electronic structure of this compound. It is intended for researchers, computational chemists, and drug development professionals who seek to leverage these models for predictive analysis and material design. The guide synthesizes first-principles quantum mechanical approaches, including Hartree-Fock, post-Hartree-Fock, and Density Functional Theory (DFT), with experimental validation techniques like X-ray Photoelectron Spectroscopy (XPS) and UV-Visible Spectroscopy.

The Crux of the Matter: The Chromate (CrO₄²⁻) Anion

While the sodium ions (Na⁺) in the crystal lattice are electronically simple, closed-shell cations, the complex electronic behavior of this compound is dominated by the tetrahedral chromate anion. The interaction between the central chromium atom and the four oxygen ligands dictates the compound's reactivity and spectroscopic properties. Therefore, any robust theoretical model must accurately capture the nature of the Cr-O bonds and the distribution of molecular orbitals within this entity. The chromate ion consists of a central chromium atom in a +6 oxidation state surrounded by four oxygen atoms in a tetrahedral geometry.[5][6][7]

Foundational Theoretical Frameworks

The electronic structure of a molecule is described by the behavior of its electrons in molecular orbitals (MOs).[8] Several computational methods, with varying levels of accuracy and computational cost, are employed to solve the Schrödinger equation and model this behavior.

Molecular Orbital (MO) Theory: A Qualitative Picture

Molecular Orbital theory provides a foundational, qualitative understanding of the bonding in the chromate anion.[9] In the tetrahedral (Td) symmetry of CrO₄²⁻, the valence atomic orbitals of chromium (3d, 4s, 4p) and the 2p orbitals of the four oxygen atoms combine to form molecular orbitals. The electronic excitations in the visible and near-UV range are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from an MO with predominantly oxygen ligand character to one with predominantly chromium metal character.[10]

Caption: Simplified MO diagram for the tetrahedral CrO₄²⁻ anion.

Ab Initio Methods: Hartree-Fock and Beyond

Ab initio methods solve the Schrödinger equation from first principles without empirical data.

-

Hartree-Fock (HF) Theory : This is a fundamental method that approximates the many-electron wavefunction as a single Slater determinant.[11] It treats each electron as moving in an average field created by all other electrons. However, HF theory neglects the instantaneous repulsion between electrons, an effect known as electron correlation.[12][13] This omission can lead to inaccuracies, especially in systems with complex electronic structures like transition metal compounds.[14]

-

Post-Hartree-Fock Methods : To account for electron correlation, more advanced methods have been developed.[12][13][15] These include:

-

Configuration Interaction (CI) : Improves upon the HF wavefunction by including contributions from excited electronic states.[11][14]

-

Møller-Plesset Perturbation Theory (MPn) : Treats electron correlation as a perturbation to the HF solution, with MP2 being a common and cost-effective level of theory.[11][13]

-

Coupled Cluster (CC) : A highly accurate (and computationally expensive) method that provides a robust description of electron correlation.[11]

-

While highly accurate, the computational cost of post-HF methods often limits their application to smaller molecular systems and they are generally not the first choice for periodic solid-state calculations of materials like this compound.[14][15]

Density Functional Theory (DFT): The Workhorse Model

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in materials science and quantum chemistry.[16] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which significantly reduces computational cost while capturing the effects of electron correlation.

The core of a DFT calculation is the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. Common choices include:

-

Generalized Gradient Approximation (GGA) : Functionals like PBE (Perdew-Burke-Ernzerhof) are widely used for solid-state systems.[17]

-

Hybrid Functionals : Functionals like B3LYP and PBE0 mix a portion of exact Hartree-Fock exchange with a GGA functional, often yielding more accurate band gaps and molecular properties.[17][18]

For transition metals like chromium, a Hubbard U correction (DFT+U) is sometimes applied to better describe the localized d-electrons and improve the accuracy of calculated properties.[17]

Computational Workflow and Data Interpretation

A typical DFT-based investigation of this compound's electronic structure follows a systematic workflow, providing key quantitative data for analysis.

Caption: Standard workflow for a DFT calculation of this compound.

Key Outputs of Theoretical Models

-

Band Structure : In a solid, the discrete molecular orbitals broaden into energy bands. A band structure diagram plots the electron energy versus momentum (k-vector) in the Brillouin zone. The gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap, a critical electronic property.[19] DFT calculations can determine if the band gap is direct or indirect.[20]

-

Density of States (DOS) : The DOS represents the number of available electronic states at each energy level.[19] The partial DOS (pDOS) further decomposes this, revealing the contribution of specific atoms (e.g., Cr, O) and orbitals (e.g., Cr-3d, O-2p) to the valence and conduction bands. This is crucial for understanding bonding and charge transfer characteristics.[21][22]

| Property | Hartree-Fock (HF) | Density Functional Theory (DFT) | Post-HF (e.g., MP2, CC) |

| Electron Correlation | Neglected (only exchange)[13] | Included via XC functional[16] | Systematically included[15] |

| Computational Cost | Moderate | Low to Moderate | High to Very High[12] |

| Typical Accuracy | Qualitative | Good (functional dependent) | High to "Exact" |

| Best For | Initial wavefunctions | Solid-state, large molecules[16] | High-accuracy on small molecules |

Table 1: Conceptual comparison of primary theoretical modeling approaches.

Experimental Validation: Grounding Theory in Reality

Theoretical models are only as valuable as their ability to predict or explain experimental observations. A self-validating system involves comparing computational outputs with empirical data from spectroscopic techniques.

Caption: The synergistic loop of theoretical prediction and experimental validation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons.[23] By irradiating a sample with X-rays, electrons are ejected, and their kinetic energy is measured. The binding energy is then calculated, which is characteristic of the element and its chemical environment (oxidation state).

Experimental Protocol: XPS Analysis of this compound

-

Sample Preparation : Press high-purity this compound powder into a clean indium foil or onto a sample holder. Ensure the sample is anhydrous if studying the pure compound.

-

System Evacuation : Introduce the sample into the XPS ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ torr) to prevent surface contamination and electron scattering.

-

Data Acquisition : Irradiate the sample with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[24]

-

Survey Scan : Perform a wide-range scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Scans : Acquire detailed scans over the core-level regions of interest (Cr 2p, O 1s, Na 1s).

-

Charge Correction : Since this compound is an insulator, surface charging may occur. Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8 eV.

-

Data Analysis : Fit the high-resolution peaks to determine precise binding energies and identify chemical states. The Cr 2p₃/₂ peak for Cr(VI) in chromate is expected at a higher binding energy compared to Cr(III) species, providing direct validation of the chromium oxidation state assumed in the theoretical model.[24]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy states.[25][26] For this compound, the observed absorption bands are due to the LMCT electronic transitions within the chromate anion.[10]

The spectrum of this compound in solution typically shows two main absorption bands: one intense band around 372 nm and another, often a shoulder, around 273 nm. These correspond to transitions from filled oxygen-based MOs (the HOMO, t₁) to empty chromium-based MOs (the LUMO, e* or t₂*).[10][27] The energies of these transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods, providing a direct comparison between the theoretical energy gap and the experimental absorption spectrum.

Relevance in Drug Development and Research

A validated theoretical model of this compound's electronic structure is a powerful tool.

-

Toxicity and Carcinogenicity : The high oxidation state of Cr(VI) is linked to its toxicity. Understanding the electronic structure and redox potential is crucial for modeling its interactions with biological molecules and elucidating mechanisms of action.[3]

-

Rational Design of Analogs : For researchers developing chromium-based catalysts or materials, computational models can predict how substitutions or structural changes will affect the electronic properties and reactivity, accelerating the design process.

-

Interpreting Complex Systems : In drug development, where metal complexes may be used, DFT can help understand metal-ligand interactions, predict stability, and model reactions within a biological environment.[28][29]

Conclusion

The electronic structure of this compound is best described by a synergistic approach that combines the predictive power of Density Functional Theory with the empirical grounding of experimental spectroscopy. While simpler models like MO theory provide a qualitative framework, DFT offers a quantitative and computationally tractable means to calculate key properties like band structure and density of states. The validation of these theoretical predictions against XPS and UV-Vis data is a critical step, ensuring the model is a faithful representation of the real system. For scientists and researchers, this integrated approach provides a robust platform for understanding, predicting, and ultimately engineering the behavior of this and other important transition metal compounds.

References

-

Kaufman, S. H., & Weber, J. M. (2013). Spectroscopy and photochemistry of this compound ester cluster ions. The Journal of Physical Chemistry A, 117(10), 2144–2151. [Link]

-

Freiburg University. (2024). Structural, Electronic, and Magnetic Curiosities of an Unprecedented Chromate(II). University of Freiburg Institutional Repository. [Link]

-

Fischer, D. W. (1971). Soft X-Ray Band Spectra and Molecular Orbital Structure of Cr2O3, CrO3, CrO4(-2), and Cr2O7. Defense Technical Information Center. [Link]

-

Scribd. (n.d.). Electron Dot Structure of The Chromate Anion CrO4. Scribd. [Link]

-

Chemistry Net. (2012). Lewis Electron Dot Structure of the Chromate Anion CrO4-2. Chemistry Net. [Link]

-

Kubicki, J. D., et al. (2018). Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles. Geochimica et Cosmochimica Acta. [Link]

-

Kubicki, J. D., et al. (2018). Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles. Theoretical Chemistry Accounts, 137(3), 47. [Link]

-

Kubicki, J. D., et al. (2018). Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles. PubMed. [Link]

-

Wang, L. S., et al. (2001). Electronic structure of chromium oxides, CrOn- and CrOn (n=1-5) from photoelectron spectroscopy and density functional theory calculations. VCU Scholars Compass. [Link]

-

YouTube. (2012). Chromate Ion CrO4 2- Lewis Dot Structure. YouTube. [Link]

-

ResearchGate. (2018). (PDF) Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles. ResearchGate. [Link]

-

Wikipedia. (2019). Post–Hartree–Fock. Wikipedia. [Link]

-

Wikipedia. (2023). Post–Hartree–Fock. Wikipedia. [Link]

-

Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. Fiveable. [Link]

-

ResearchGate. (2008). One-, two- and non-coordinated CrO4 2- entity in the nickel(II) complexes. Structural and spectroscopic investigation. ResearchGate. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

ACS Publications. (2024). Structural, Electronic, and Magnetic Curiosities of an Unprecedented Chromate(II). Chemistry of Materials. [Link]

-

ResearchGate. (2012). The change of UV–Vis absorption spectra of this compound or potassium... ResearchGate. [Link]

-

Wikipedia. (n.d.). Chromate and dichromate. Wikipedia. [Link]

-

NDT Resource Center. (n.d.). X-ray Photoelectron Spectroscopy. NDT Resource Center. [Link]

-

YouTube. (2023). Band Structure and Density of State (DOS) Analysis. YouTube. [Link]

-

SlideShare. (2023). UV visible spectroscopy ( electronic spectroscopy ). SlideShare. [Link]

-

Chemistry LibreTexts. (2022). 8.5: Molecular Orbital Theory. Chemistry LibreTexts. [Link]

-

Sheffield Hallam University. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Sheffield Hallam University. [Link]

-

MDPI. (2022). Application of First Principles Computations Based on Density Functional Theory (DFT) in Cathode Materials of Sodium-Ion Batteries. MDPI. [Link]

-

Moodle @ St. Stephen's College. (n.d.). POST HARTREE – FOCK METHODS. Moodle @ St. Stephen's College. [Link]

-

ChemBeats. (n.d.). Understanding the Chemistry of this compound: Properties and Reactions. ChemBeats. [Link]

-

EPFL. (n.d.). 4 Post-Hartree Fock Methods: MPn and Configuration Interaction. EPFL. [Link]

-

ResearchGate. (2016). Band structure and partial density of states determined for sodium... ResearchGate. [Link]

-

XPS International, LLC. (n.d.). Sodium - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. XPS International, LLC. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Turito. (2022). Chromate (CrO4) – Structure, Properties, Molecular Mass & Uses. Turito. [Link]

-

McIntyre, N. S., & Johnston, D. (2004). X-ray photoelectron spectroscopy studies of chromium compounds. Surface Science Western. [Link]

-

Frontiers. (2023). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences. [Link]

-

CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. CUTM Courseware. [Link]

-

Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]

-

Wikipedia. (n.d.). Sodium dichromate. Wikipedia. [Link]

-

Stanford University. (n.d.). Introduction to Electronic Structure Theory. Stanford University. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromate (CrO4)- Structure, Properties, & Uses | Turito [turito.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Spectroscopy and photochemistry of this compound ester cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]

- 13. moodle.ststephens.net.in [moodle.ststephens.net.in]

- 14. epfl.ch [epfl.ch]

- 15. users.df.uba.ar [users.df.uba.ar]

- 16. mdpi.com [mdpi.com]

- 17. Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. ntrs.nasa.gov [ntrs.nasa.gov]

- 24. surfacesciencewestern.com [surfacesciencewestern.com]

- 25. UV visible spectroscopy ( electronic spectroscopy) | PPTX [slideshare.net]

- 26. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]

- 29. neuroquantology.com [neuroquantology.com]

A Technical Guide to the Solubility and Hygroscopic Nature of Sodium Chromate in Polar Solvents

Abstract

Sodium chromate (Na₂CrO₄) is a cornerstone inorganic compound with significant utility across diverse industrial and research landscapes, from corrosion inhibition to organic synthesis.[1][2][3][4] Its efficacy in these applications is profoundly influenced by its fundamental physicochemical properties, namely its solubility in polar solvents and its inherent hygroscopicity. This technical guide provides an in-depth exploration of these characteristics, grounded in established chemical principles and experimental data. We will dissect the mechanisms governing the dissolution of this compound in polar media, present quantitative solubility data, and examine its propensity to absorb atmospheric moisture and form various hydrates. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility curves and the quantitative assessment of hygroscopicity, offering researchers and drug development professionals a robust framework for handling, formulating, and optimizing processes involving this versatile yet hazardous compound.

Core Physicochemical Properties of this compound

This compound is an inorganic salt composed of two sodium cations (Na⁺) and one chromate anion (CrO₄²⁻).[5][6][7] In its anhydrous form, it exists as a yellow, odorless, crystalline solid.[1][5][8] The chromium atom in the chromate anion is in the +6 oxidation state, which is the source of both its potent oxidizing capabilities and its significant toxicity.[5][9] Understanding these foundational properties is critical before delving into its behavior in solution.

| Property | Value |

| Chemical Formula | Na₂CrO₄[5][6][7][10] |

| Molar Mass | 161.97 g/mol [5][9] |

| Appearance | Yellow crystalline solid[2][5][8] |

| Melting Point | 792 °C[1][5][6][10] |

| Density | ~2.7 g/cm³[1][5][6][10] |

| Crystal Structure | Orthorhombic[5][6] |

Solubility Profile in Polar Solvents